CID 6330840

Description

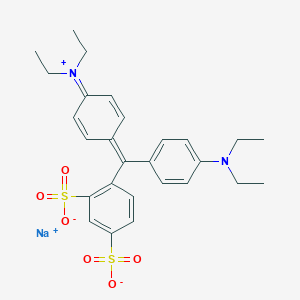

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

IT IS OF SOME INTEREST THAT SEVERAL DYES RELATED TO PARAROSANILINE, WHICH INCLUDES BLUE VRS, EXHIBIT GENOTOXICITY & THAT THIS ACTIVITY IS CORRELATED WITH THE PRESENCE OF A SUBSTITUTED OR UNSUBSTITUTED AMINO GROUP AT THE R3 POSITION PARA TO THE N+ AMINO GROUP. THUS PATENT BLUE IS INACTIVE. THIS DYE INSTEAD HAS SULFONIC GROUPS IN THIS POSITION WHICH MAY INTERFERE WITH ACTIVATION AT THE N+ ATOM. |

|---|---|

CAS No. |

129-17-9 |

Molecular Formula |

C27H32N2NaO6S2 |

Molecular Weight |

567.7 g/mol |

IUPAC Name |

sodium 4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |

InChI Key |

DFTBLCXPKYOFJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |

boiling_point |

Decomposes |

Color/Form |

VIOLET POWDER Dark bluish-green powde |

Other CAS No. |

129-17-9 116-95-0 30586-15-3 |

physical_description |

Sulfan blue is a dark greenish-black powder. (NTP, 1992) Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] |

Pictograms |

Irritant |

solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol |

Synonyms |

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of Sulfan Blue

Spectrophotometric Analysis of Sulfan Blue

Spectrophotometry is a cornerstone in the analysis of colored compounds like Sulfan Blue, leveraging its interaction with light to provide both qualitative and quantitative data.

The UV-Visible spectrum of Sulfan Blue is characterized by distinct absorption bands that correspond to electronic transitions within the molecule. In aqueous solutions, Sulfan Blue typically exhibits three main absorption maxima (λmax). uctm.edu One major peak appears in the visible region around 635-640 nm, which is responsible for its characteristic blue color. uctm.edu This absorption is attributed to the n→π* transition of the C=N bond within the conjugated system of the triphenylmethane (B1682552) structure. uctm.edu

Two other significant absorption bands are observed in the ultraviolet region, at approximately 410-412 nm and 312 nm. uctm.edu The band at 312 nm is indicative of the aromatic content of the molecule. uctm.edu The color of Sulfan Blue is pH-dependent; it appears orange in acidic conditions and blue in alkaline environments. This change is reflected in the UV-Vis spectrum, with shifts in the absorption maxima. For instance, in a strongly acidic medium (0.1 M H₂SO₄), the solution turns yellow, showing a primary absorption band at 416 nm and a smaller one at 274 nm. peacta.org As the acidity decreases, two bands emerge in the visible spectrum at around 414 nm and 640 nm. peacta.org

Table 1: UV-Visible Absorption Maxima of Sulfan Blue

| Wavelength (λmax) | Region | Associated Transition/Feature | Reference |

|---|---|---|---|

| 635-640 nm | Visible | n→π* (C=N), responsible for blue color | uctm.edu |

| 410-412 nm | Visible/UV | Electronic transitions in the conjugated system | uctm.edu |

| 312 nm | UV | Aromatic content | uctm.edu |

| 416 nm | Visible | In strongly acidic (0.1 M H₂SO₄) yellow solution | peacta.org |

This interactive table summarizes the key absorption peaks of Sulfan Blue in the UV-Visible spectrum.

Kinetic studies, often monitored by UV-Visible spectrophotometry, provide insights into the mechanisms and rates of Sulfan Blue's discoloration and degradation. The discoloration process, which involves the fading of the blue color, can be tracked by measuring the decrease in absorbance at its λmax of around 640 nm. uctm.edu

Studies on the degradation of Sulfan Blue (also referred to as Acid Blue 1) by oxidizing agents like persulfate have shown that the reaction kinetics are influenced by several factors, including the concentration of the dye and the oxidizing agent, temperature, and pH. uctm.edu The rate of discoloration is generally found to be proportional to the increase in persulfate concentration. uctm.edu The degradation process is often observed to follow pseudo-first-order kinetics with respect to the dye concentration. uctm.edu

The degradation can proceed through the formation of intermediates. For example, during persulfate oxidation, a yellow intermediate may form, as indicated by changes in the absorption spectrum, such as a decrease in the 640 nm peak and the evolution of the peak at 412 nm. uctm.edu The rate of decrease of the 640 nm band is typically faster than that of the 412 nm band. uctm.edu In some electrochemical degradation studies, a progressive blue shift in the spectrum is observed, which is attributed to the dealkylation of the amino groups and partial degradation of the dye. peacta.org

Table 2: Kinetic Parameters for Sulfan Blue Discoloration

| Reaction Condition | Kinetic Order | Influencing Factors | Observed Intermediates | Reference |

|---|---|---|---|---|

| Persulfate Oxidation | Pseudo-first-order (w.r.t. dye) | [Dye], [Persulfate], Temperature, pH | Yellow-colored species | uctm.edu |

This interactive table presents key findings from kinetic studies on the degradation of Sulfan Blue.

UV-Visible Spectroscopy for Spectral Characteristics

Vibrational and Nuclear Magnetic Resonance Spectroscopies

These spectroscopic techniques provide detailed structural information about the Sulfan Blue molecule by probing the vibrations of its chemical bonds and the magnetic properties of its atomic nuclei.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The FTIR spectrum of a related compound, Isosulfan Blue, which has a similar core structure, shows characteristic peaks that can be inferred for Sulfan Blue. For instance, a broad peak in the region of 3200-3600 cm⁻¹ would indicate the presence of a hydroxyl (-OH) group, which is a potential impurity or degradation product. derpharmachemica.com The presence of sulfone groups (O=S=O) in sulfonamide-containing compounds gives rise to characteristic asymmetric and symmetric stretching vibrations. ekb.eg For example, in similar sulfa drug complexes, these bands appear around 1321 cm⁻¹ (asymmetric) and 1090 cm⁻¹ (symmetric). ekb.egmdpi.com The stretching of the phenyl ring (C=C) typically results in infrared bands around 1596 cm⁻¹ and 1503 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. wikipedia.org Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide information about the chemical environment of the hydrogen and carbon atoms, respectively. derpharmachemica.com

In the ¹H-NMR spectrum of a related impurity of Isosulfan Blue, aromatic protons show signals in the range of 7.47-7.56 ppm. derpharmachemica.com For Isosulfan Blue itself, two distinct signals for the aromatic protons are observed at 6.85 ppm and 7.28 ppm. derpharmachemica.com These chemical shifts are sensitive to the substitution pattern and electronic environment of the aromatic rings. The signals for the ethyl groups attached to the nitrogen atoms would appear in the aliphatic region of the spectrum. The purity of commercial batches of dyes, including those related to Sulfan Blue, has been evaluated using NMR spectrometry. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are essential for separating Sulfan Blue from impurities or degradation products, while mass spectrometry provides precise information about the molecular weight and structure of the separated components.

High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of Sulfan Blue. sielc.com A reverse-phase (RP) HPLC method can be employed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like phosphoric acid or, for mass spectrometry compatibility, formic acid. derpharmachemica.comsielc.com This technique allows for the separation of Sulfan Blue from process-related impurities. derpharmachemica.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. derpharmachemica.com This hyphenated technique is invaluable for identifying unknown impurities and degradation products. derpharmachemica.com For instance, an impurity in Isosulfan Blue was identified by LC-MS and further characterized by other spectroscopic methods. derpharmachemica.com Mass spectrometry provides the mass-to-charge ratio of the parent ion and its fragments, which helps in confirming the molecular formula and elucidating the structure of the compound. most.gov.bd

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Sulfan Blue |

| Isosulfan Blue |

| Acetonitrile |

| Phosphoric Acid |

| Formic Acid |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of Sulfan Blue and its related impurities. derpharmachemica.comisosulfanblue.com Reverse-phase (RP) HPLC methods are commonly employed for its separation. sielc.com A typical mobile phase for the analysis of Sulfan Blue consists of a mixture of acetonitrile and water, often with the addition of an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The use of columns with smaller particle sizes, such as 3 µm, allows for rapid analysis in Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

Biphenyl-modified HPLC phases have demonstrated enhanced retention of aromatic analytes like triphenylmethane dyes compared to conventional C18 phases, owing to additional π-π interactions. chromatographyonline.com The development of robust HPLC methods is crucial for identifying and quantifying process-related impurities that may arise during the synthesis of Sulfan Blue. For instance, an impurity identified as N-4-[bis[4-(diethylamino)phenyl] hydroxymethyl]-benzene-2,5-disulphonic acid has been successfully isolated and characterized using preparative HPLC. derpharmachemica.com The purity of Sulfan Blue can be determined with high accuracy using HPLC, with some methods achieving purity levels of 99.5% or greater. typepad.com

Table 1: HPLC Method Parameters for Triphenylmethane Dye Analysis

| Parameter | Value | Reference |

| Column | EC 100/3 NUCLEODUR® π², 3 µm | chromatographyonline.com |

| Eluent A | 5 mmol/L ammonium (B1175870) acetate (B1210297) + 0.1% formic acid in water | chromatographyonline.com |

| Eluent B | Acetonitrile | chromatographyonline.com |

| Gradient | 20–85% B in 10 min, 85% B for 5 min, 85–20% B in 1 min, 20% B for 5 min | chromatographyonline.com |

| Flow Rate | 0.4 mL/min | chromatographyonline.com |

| Temperature | 25 °C | chromatographyonline.com |

| Injection Volume | 5 µL | chromatographyonline.com |

Gas Chromatography (GC) for Purity Assessment

While HPLC is a primary tool, Gas Chromatography (GC) also plays a role in the purity assessment of Sulfan Blue, particularly for the analysis of volatile impurities. silcotek.com Headspace GC methods have been developed to determine the content of residual solvents, such as formic acid, in drug substances like Isosulfan Blue. researchgate.netscispace.comresearchgate.net These methods involve dissolving the sample in a suitable diluent within a headspace vial and analyzing the vapor phase. researchgate.netscispace.com

For the determination of formic acid, a common process-related impurity, a headspace GC method using an AB-Inowax capillary column with a flame ionization detector (FID) has been validated. researchgate.netscispace.com The method demonstrates good separation of formic acid from other synthesis-related solvents. scispace.com The limit of detection (LOD) and limit of quantitation (LOQ) for formic acid have been established at 82 ppm and 249 ppm, respectively. researchgate.netresearchgate.net

Table 2: GC Headspace Method Parameters for Formic Acid Analysis in Isosulfan Blue

| Parameter | Value | Reference |

| Column | AB-Inowax capillary column (30 m x 0.32 mm I.D., 0.5 µm film thickness) | researchgate.netscispace.comresearchgate.net |

| Diluent | 0.1% (v/v) concentrated sulfuric acid in isopropyl alcohol (IPA) | researchgate.netscispace.comresearchgate.net |

| Detector | Flame Ionization Detector (FID) | researchgate.netscispace.com |

| Headspace Oven Temperature | 65°C | orientjchem.org |

| Transfer Line Temperature | 100°C | orientjchem.org |

Mass Spectrometry for Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of Sulfan Blue and its metabolites and impurities. researchgate.net When coupled with liquid chromatography (LC-MS), it provides a powerful technique for the identification and confirmation of triphenylmethane dyes. nih.govrsc.org High-resolution mass spectrometry (HRMS) techniques, such as quadrupole time-of-flight (QTOF) and Orbitrap-based mass spectrometers, are particularly valuable for non-targeted screening and the identification of unknown compounds. xmu.edu.cnlcms.cz

In the analysis of Isosulfan Blue, LC-MS has been used to identify impurities by their mass-to-charge ratio (m/z). derpharmachemica.com For example, an impurity with a molecular ion peak at m/z 562 [M-H]⁻ was identified, indicating a mass 16 amu greater than Isosulfan Blue, corresponding to the addition of a hydroxyl group. derpharmachemica.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information. derpharmachemica.com For instance, the fragmentation of an Isosulfan Blue impurity showed characteristic peaks at m/z 158, 238, 546, 466, and 562. derpharmachemica.com

Electrochemical Characterization and Redox Behavior

The electrochemical properties of Sulfan Blue, a member of the triphenylmethane dye family, are crucial for understanding its reactivity and potential applications in areas such as electrochemical sensors and redox-mediated systems. nih.govcore.ac.uk

Cyclic Voltammetry and Potential Step Methods

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of triphenylmethane dyes. researchgate.netuni-due.de It allows for the investigation of oxidation and reduction processes and the determination of formal potentials. uni-due.de The reversibility of these redox processes can be established by examining the dependence of voltammetric peak currents on the scan rate. nih.gov

Studies on related triphenylmethane dyes have shown that they are electrochemically active. researchgate.net The electrochemical behavior can be influenced by the pH of the solution and the nature of the electrode surface. core.ac.uk For instance, the electrochemical oxidation of some sulfonamides has been shown to be a pH-dependent process. researchgate.net The use of modified electrodes, such as glassy carbon electrodes modified with nanomaterials, can enhance the electrochemical response and sensitivity of detection. researchgate.netresearchgate.net

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of triphenylmethane dyes involves the transfer of electrons and can lead to the formation of various products. researchgate.net The oxidation mechanism can be complex and may involve multiple steps. mdpi.com For sulfonamides, the oxidation often occurs at the primary amino group, involving the transfer of two electrons to form an iminobenzoquinone equivalent in an acidic medium. sci-hub.se

The oxidation potentials of these dyes are influenced by the substituents on the aromatic rings. researchgate.net Electron-donating groups, such as dialkylamino groups, tend to decrease the oxidation half-wave potentials, making the compound easier to oxidize. researchgate.net Conversely, electron-withdrawing groups increase the oxidation potentials. researchgate.net In some cases, the oxidation of the leuco form of the dye back to its colored form can be achieved electrochemically, which is a principle utilized in some analytical methods. nih.govgoogle.com The electrochemical oxidation can be an irreversible process, as observed for sulfamethazine (B1682506) at a glassy carbon electrode. researchgate.net

Molecular Interactions and Mechanistic Studies of Sulfan Blue

Dye-Macromolecule Binding Mechanisms

The interaction of Sulfan Blue with macromolecules, particularly proteins, is a complex process governed by a variety of non-covalent and covalent forces. These binding mechanisms are fundamental to its utility in various scientific applications.

Sulfan Blue and its isomers, such as Isosulfan Blue and Patent Blue, exhibit a high affinity for serum proteins, with albumin being the primary binding partner. patsnap.comnih.goveurjbreasthealth.com This binding is a critical aspect of its behavior in biological systems. patsnap.com Upon introduction into a biological environment, the dye rapidly forms a complex with albumin. patsnap.comdrugbank.com This interaction is primarily non-covalent, involving a combination of electrostatic forces and hydrophobic interactions. patsnap.com The triphenylmethane (B1682552) structure of the dye provides aromatic regions that can engage in hydrophobic interactions with non-polar pockets on the protein surface, while the charged groups on the dye molecule facilitate electrostatic binding. patsnap.com The binding to albumin effectively allows the dye to be transported and localized within specific biological systems, such as the lymphatics. patsnap.comnih.govmedscape.com Studies on related sulfonamide compounds with bovine serum albumin (BSA) and human serum albumin (HSA) have shown that these interactions can cause conformational changes in the protein, such as a decrease in α-helix content, and that the binding is often spontaneous. researchgate.netnih.govacs.org

The sulfonic acid (SO₃H) groups are the most critical functional moieties for the protein binding of Sulfan Blue and related anionic dyes. researchgate.netsnmjournals.org These groups are typically ionized at physiological pH, carrying a negative charge that drives ionic interactions with positively charged amino acid residues on the protein surface, such as lysine, arginine, and histidine. patsnap.com

Research has demonstrated a direct correlation between the number and spatial arrangement of sulfonic acid groups and the affinity for plasma proteins. researchgate.netsnmjournals.org

Dyes with no sulfonic acid groups, like Methylene (B1212753) Blue, show no significant protein affinity. snmjournals.org

Dyes with a single sulfonate group exhibit low binding affinity. snmjournals.org

Optimal protein binding is achieved with dyes that possess at least two sulfonic acid groups. snmjournals.org The spacing between these groups is also crucial, with a separation of 2 to 6 atoms leading to the highest binding affinity (84%–100%). snmjournals.org

This structural requirement highlights the importance of the specific architecture of the dye molecule in facilitating a stable interaction with the protein's binding sites. researchgate.net

Table 1: Influence of Sulfonic Acid Groups on Protein Binding Affinity This table is generated based on findings from related sulfonic acid dyes.

| Dye Structure Characteristic | Protein Binding Affinity | Reference |

| No Sulfonate Groups (e.g., Methylene Blue) | No significant binding | snmjournals.org |

| One Sulfonate Group (e.g., Phenol Red) | Low binding affinity | snmjournals.org |

| Two Sulfonate Groups (1-atom separation, e.g., Patent Blue) | Low binding affinity (<30%) | snmjournals.org |

| Two Sulfonate Groups (2-6 atom separation) | Optimum binding affinity (84-100%) | snmjournals.org |

| Four Sulfonate Groups (e.g., Evans Blue) | High binding affinity (59-71%) | snmjournals.org |

Beyond non-covalent interactions, a key mechanistic step in the binding of sulfonic acid dyes to proteins involves a covalent reaction. snmjournals.org Studies have shown that a sulfonation reaction occurs between the sulfonic acid groups of the dye and nucleophilic groups, specifically the amino groups of amino acid residues on the protein's surface. snmjournals.org This reaction results in the formation of stable sulfonamide (R-SO₂-NH-R') complexes. snmjournals.org This covalent linkage effectively "coats" the protein with the dye molecules, explaining why soluble dyes like Sulfan Blue are efficiently trapped and transported by proteins within lymphatic systems. snmjournals.org The formation of these sulfonamide complexes represents a more permanent association compared to reversible non-covalent binding. snmjournals.orgresearchgate.net

Role of Sulfonic Acid Groups in Protein Binding

Photochemical and Degradation Reaction Pathways

Sulfan Blue, like many organic dyes, is susceptible to degradation through various chemical and photochemical processes. These pathways are important for understanding its environmental fate and for developing effective remediation technologies.

The photodegradation of Sulfan Blue can proceed through several mechanisms when exposed to light, particularly UV irradiation. A primary pathway involves the photooxidative N-de-ethylation of the molecule. nih.govosti.gov In this process, the diethylamino groups, which are part of the dye's chromophore, are sequentially cleaved. Studies using TiO₂ as a photocatalyst under UV light have identified several intermediates resulting from the stepwise loss of ethyl groups. nih.gov The N-de-ethylation continues until the dye is completely de-ethylated, leading to the breakdown of the chromophoric structure and subsequent loss of color. nih.govosti.gov

The interaction between the dye and a photocatalyst surface like TiO₂ is pH-dependent. On a positively charged TiO₂ surface, Sulfan Blue adsorbs via its negative sulfonyl groups, while on a negatively charged surface, adsorption occurs through the positive diethylamino groups. nih.govosti.gov Direct photolysis, where the dye molecule directly absorbs light energy leading to its decomposition, is also a significant degradation pathway for related sulfa drugs in sunlit waters. researchgate.net

Advanced Oxidation Processes (AOPs) are highly effective methods for degrading recalcitrant organic pollutants like Sulfan Blue. nih.govmdpi.com These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). nih.govresearchgate.net

Several AOPs have been successfully applied to the degradation of Sulfan Blue and its isomers:

Heterogeneous Photocatalysis: This involves using semiconductor photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO). nih.govuctm.eduresearchgate.net Under UV irradiation, these materials generate electron-hole pairs, which react with water and oxygen to produce •OH radicals that attack and mineralize the dye molecule. nih.govnih.gov The degradation efficiency can be influenced by the morphology of the catalyst, with structures like titania nanoflowers showing enhanced performance due to high surface area. researchgate.net

Sulfate Radical-Based AOPs: These systems use activators like heat, UV light, or transition metals to activate persulfate (PS) or peroxymonosulfate (B1194676) (PMS) to generate powerful sulfate radicals (SO₄•⁻). researchgate.net One study demonstrated the near-complete degradation of isosulfan blue within 10 minutes using a visible-light-driven Sm-doped ZnO nanocomposite to activate persulfate. researchgate.net

UV/H₂O₂ Process: This homogeneous AOP involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate •OH radicals. mdpi.commdpi.com This method effectively degrades the dye structure without the need for a solid catalyst. mdpi.com

These AOPs typically lead to the cleavage of the aromatic rings and the eventual mineralization of the dye into simpler, less harmful products such as carbon dioxide, water, and inorganic ions. researchgate.netuctm.edu

Table 2: Degradation of Sulfan Blue and Isomers by AOPs

| AOP System | Target Dye | Key Findings | Reference |

| UV/TiO₂ Photocatalysis | Sulfan Blue | Degradation occurs via photooxidative N-de-ethylation. | nih.govosti.gov |

| Ionothermal Synthesized Titania Nanoflower | Sulfan Blue | Higher degradation rate compared to commercial TiO₂. | researchgate.net |

| Visible light/Sm-ZnO@D-Y₂O₃/Persulfate | Isosulfan Blue | ~100% degradation within 10 minutes; involves SO₄•⁻, h⁺, and •OH radicals. | researchgate.net |

| ZnO Photocatalysis | Acid Blue 1 | Degradation pathways and efficiencies studied. | uctm.edu |

Mechanisms of Photodegradation

Solvent and pH Effects on Sulfan Blue Stability and Reactivity

The stability and reactivity of Sulfan Blue, a triphenylmethane dye, are significantly influenced by the surrounding solvent environment and the pH of the solution. These factors can alter the electronic structure of the dye molecule, affecting its color, degradation rate, and interactions with other molecules.

The color of Sulfan Blue is pH-dependent. In aqueous solutions, it typically exhibits a deep blue color in alkaline or weakly acidic conditions. wikipedia.org However, as the acidity of the solution increases, its color changes to yellow-orange. wikipedia.org This change is attributed to the protonation of the dye molecule, which alters its chromophore and, consequently, its light absorption properties. Dilute aqueous solutions of Sulfan Blue are blue and turn yellow upon the addition of concentrated hydrochloric acid. nih.gov The blue color is reported to be stable over a wide pH range in the absence of strong acids or caustics. nih.gov

Triphenylmethane dyes, as a class, are known to be unstable in alkaline conditions, where they can be converted into their colorless carbinol species. epo.org The stability of dyes like Sulfan Blue is crucial for their various applications. For instance, in certain industrial applications, the granules containing triphenylmethane dyes are formulated to have an acidic solution pH to prevent degradation. epo.org Research has shown that some triphenylmethane dyes are unstable at a pH around 9. epo.org However, specific formulations can enhance stability.

The solvent polarity also plays a critical role in the spectral characteristics of dyes. While specific studies detailing the effect of a wide range of organic solvents on Sulfan Blue are limited in the provided results, general principles of solvatochromism apply. The absorption spectrum of a chromophore is affected by the solvent's polarity (dielectric constant) and its ability to form hydrogen bonds. uomustansiriyah.edu.iq For triphenylmethane dyes, a shift to a less polar environment can cause a bathochromic (red) shift in the absorption spectrum. uomustansiriyah.edu.iq

The degradation of triphenylmethane dyes can be influenced by both pH and the presence of other reactive species. For example, the photocatalytic degradation of some dyes is highly dependent on the pH of the solution, which affects the surface charge of the photocatalyst and the generation of reactive oxygen species. kashanu.ac.irresearchgate.netmdpi.com While not specific to Sulfan Blue, studies on other triphenylmethane dyes have shown that their degradation can be achieved under specific pH conditions, often in combination with a mediator or catalyst. researchgate.netnih.gov

The following table summarizes the pH-dependent color changes of Sulfan Blue:

| pH Condition | Color |

| Alkaline | Deep Blue |

| Weakly Acidic | Deep Blue |

| Strongly Acidic | Yellow-Orange |

This table is based on information from the search results. wikipedia.org

Another table can be presented to show the absorption maxima of Sulfan Blue in aqueous solution:

| Wavelength (nm) |

| 410 |

| 635 |

This table is based on information from the search results.

Theoretical and Computational Chemistry of Sulfan Blue

Quantum Chemical Calculations

Quantum chemical calculations serve as the bedrock for comprehending the inherent properties of Sulfan Blue. These methods, derived from the principles of quantum mechanics, afford a detailed depiction of the molecule's electronic configuration and reactivity.

Density Functional Theory (DFT) stands out as a robust computational tool for probing the electronic structure of complex molecules. For Sulfan Blue, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been instrumental in determining its optimized molecular geometry and various electronic attributes. researchgate.netijaers.com Such studies on triphenylmethane (B1682552) dyes reveal specific bond lengths and angles that define the molecule's three-dimensional structure. researchgate.netmdpi.com The geometry is optimized to find the lowest energy conformation, providing a stable structure for further analysis. researchgate.net

| Parameter | Typical Calculated Value |

|---|---|

| C-S Bond Length (sulfonate) | ~1.78 Å |

| C-N Bond Length | ~1.37 Å |

| C-C Bond Length (phenyl ring) | ~1.40 Å |

| Central C-Phenyl Bond Length | ~1.52 Å |

| Dipole Moment (µ) | >10 Debye |

Frontier Molecular Orbital (FMO) theory is pivotal for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ijaers.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. ijaers.comscience.gov

In triphenylmethane dyes like Sulfan Blue, the HOMO is typically localized on the electron-rich dimethylamino or diethylamino-substituted phenyl rings. The LUMO, conversely, tends to be distributed across the central carbon atom and the electron-withdrawing sulfonate-substituted phenyl ring. mdpi.com This distribution implies that the molecule is susceptible to electrophilic attack at the amino-substituted rings and nucleophilic attack at the central core. A small HOMO-LUMO gap is characteristic of dyes, as it facilitates the electronic transitions responsible for their color. science.govscience.gov Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of the molecule's reactive nature. researchgate.netijaers.com

| Property | Representative Value (eV) |

|---|---|

| HOMO Energy | ~ -5.2 eV |

| LUMO Energy | ~ -3.1 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 2.1 eV |

| Ionization Potential (I) | ~ 5.2 eV |

| Electron Affinity (A) | ~ 3.1 eV |

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify reactive sites on a molecule by illustrating the charge distribution. nih.gov The MEP map is rendered on the molecule's electron density surface, where different colors signify varying electrostatic potentials. ijaers.com

For Sulfan Blue, the MEP map would show regions of negative potential (typically red) concentrated around the highly electronegative oxygen atoms of the sulfonate groups, identifying them as prime sites for electrophilic attack. ijaers.comtandfonline.com Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the ethyl groups and the central methane (B114726) core, indicating their susceptibility to nucleophilic attack. nih.govtandfonline.com This visualization provides a clear, intuitive guide to the molecule's chemical reactivity, complementing the FMO analysis. mdpi.commdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Descriptors

Molecular Modeling and Simulation

Molecular modeling and simulation are computational techniques that explore the dynamic behavior of molecules and their interactions with other chemical systems.

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. nih.govlongdom.org For Sulfan Blue, docking simulations are essential for predicting its interactions with biological macromolecules. researchgate.netoup.com

Studies involving the docking of triphenylmethane dyes with proteins, such as serum albumin, reveal that the dye often binds within hydrophobic pockets. taylorandfrancis.com The stability of this binding is attributed to a combination of interactions, including hydrogen bonds formed between the dye's sulfonate groups and polar amino acid residues of the protein, as well as hydrophobic and electrostatic interactions. nih.govresearchgate.net The binding affinity is quantified by a docking score or binding energy, with more negative values indicating a stronger interaction. Such simulations are critical in fields like drug design and toxicology for predicting molecular recognition. mdpi.comlongdom.orgnih.gov

Conformational analysis investigates the different three-dimensional arrangements (conformers) a molecule can adopt due to the rotation around its single bonds. Sulfan Blue, possessing several such bonds, can exist in multiple conformations. Computational methods are used to map the potential energy surface and identify the most stable conformers. acs.org

Molecular Docking Simulations for Interaction Prediction

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers a powerful lens for investigating the intricate details of chemical reactions at a molecular level. By employing theoretical models and calculations, researchers can predict and analyze reaction pathways, transition states, and the electronic properties of molecules, providing insights that are often difficult to obtain through experimental methods alone. For a complex molecule like Sulfan Blue, which belongs to the triphenylmethane class of dyes and contains sulfonamide groups, computational approaches are invaluable for understanding its formation, stability, and degradation mechanisms.

The primary tool for such investigations is quantum mechanics, particularly Density Functional Theory (DFT). DFT methods are widely used to model organic reactions because they provide a good balance between accuracy and computational cost. acs.org Functionals such as B3LYP and M06-2X, combined with appropriate basis sets like 6-31G(d) or def2-TZVPP, are frequently employed to optimize molecular geometries, calculate energies of reactants, products, and transition states, and to simulate spectroscopic properties. acs.orgmdpi.comnih.gov

Computational studies on triphenylmethane dyes, the structural class of Sulfan Blue, have focused on understanding their electronic structure, spectra, and degradation pathways, such as hydrolysis. acs.orgresearchgate.net For instance, theoretical investigations have been conducted to elucidate the differences between the colored (oxidized) and colorless (leuco) forms of these dyes by calculating properties like partial atomic charges and molecular shapes. mdpi.com Such studies help in understanding the electronic transitions responsible for the vibrant colors of these compounds. researchgate.net

The elucidation of a reaction mechanism via computational chemistry typically involves the following steps:

Reactant and Product Optimization: The three-dimensional structures of the starting materials and final products are optimized to find their lowest energy conformations.

Transition State Searching: The most critical and challenging step is locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. Various algorithms are used to find this first-order saddle point.

Reaction Pathway Confirmation: Once a potential TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the reactants and products on the potential energy surface.

For a molecule like Sulfan Blue, computational studies could elucidate the mechanism of its synthesis, which typically involves the condensation of aromatic aldehydes and N,N-dialkylanilines followed by oxidation and sulfonation. Calculations could map out the energy profile for each step, identifying the rate-determining step and the most likely intermediates.

Furthermore, the degradation of Sulfan Blue, for example through hydrolysis, can be modeled. researchgate.net Computational studies on similar triphenylmethane dyes have shown that the reaction barrier for hydrolysis can be calculated, providing a measure of the dye's stability. researchgate.net The influence of the solvent is also a critical factor and is often included in calculations using implicit solvation models like the Polarizable Continuum Model (PCM). acs.org

The table below summarizes computational methods and findings from studies on compounds structurally related to Sulfan Blue, illustrating the type of data that can be generated to understand reaction mechanisms.

| Compound Class | Computational Method | Key Findings | Reference |

| Triphenylmethane Dyes | DFT, TD-DFT | Elucidation of differences between oxidized and reduced forms; calculation of partial charges. mdpi.com | mdpi.com |

| Triphenylmethane Dyes | DFT (B3LYP, M06, M06-2X), TD-DFT | Calculation of hydrolysis reaction barriers; assessment of functional performance for predicting electronic spectra. researchgate.net | researchgate.net |

| Sulfonamide Schiff Bases | DFT (M06-2X/6-31G(d)) | Optimization of conformers to find the most stable structure; calculation of IR, NMR, and UV-Vis spectra. mdpi.com | mdpi.com |

| Sulfonamide Derivatives | DFT (B3LYP/6-311++G(d,p)) | Calculation of interaction energies in molecular aggregates; correlation of computed and experimental spectroscopic data. nih.gov | nih.gov |

| Michael Acceptors | DFT (M06-2X/def2-TZVPP, IEFPCM) | Calculation of activation free energies (ΔG‡) and reaction free energies for sulfa-Michael additions. acs.org | acs.org |

Detailed computational analysis provides data on the electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For a reaction, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is often key. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for chemical attack. nih.gov

The following table presents representative theoretical data for a sulfonamide Schiff base, demonstrating the types of parameters calculated in computational studies.

| Parameter | Description | Calculated Value (Example) | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.9012 eV | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.6966 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.2046 eV | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | 5.85 Debye | Influences solubility and intermolecular interactions |

| Partial Atomic Charges | Charge distribution on individual atoms | C: +0.229, N: -0.850 | Identifies reactive sites for nucleophilic or electrophilic attack |

Note: The data in the table above is illustrative, based on findings for related sulfonamide compounds and not Sulfan Blue itself. mdpi.comresearchgate.net

By applying these computational techniques, a detailed, step-by-step mechanism for the synthesis and degradation of Sulfan Blue can be proposed. This includes identifying all intermediates and transition states, calculating the thermodynamic and kinetic parameters of the reaction, and understanding the role of substituents and the solvent environment. Such theoretical insights are crucial for optimizing synthesis procedures and for developing strategies to mitigate the environmental impact of the dye by understanding its degradation pathways.

Applications of Sulfan Blue in Non Human Biological and Material Sciences Research

Staining Protocols in Histology and Microscopy

The vibrant blue color and protein-binding affinity of Sulfan Blue and its isomers make it a valuable tool for visualizing specific biological structures in non-human subjects for research purposes.

The development of staining methods using triarylmethane dyes like Sulfan Blue has been closely linked to the refinement of techniques for lymphatic system visualization. While often used in established protocols, research continues to explore new applications and combinations. For instance, a novel radiopharmaceutical was prepared by chemically combining Technetium-99m (99mTc) with Isosulfan Blue, an isomer of Sulfan Blue, to be injected as a single dose for lymph node mapping in rats, showing promising results. amegroups.org Such hybrid agents that merge the visual tracking of a blue dye with the radiometric detection of an isotope represent a key area of methods development, aiming to improve the accuracy and efficiency of lymphatic mapping in research models. amegroups.org

The fundamental principle of these staining methods relies on the selective absorption of the dye by lymphatic vessels, which facilitates their identification and subsequent analysis. researchgate.net Research protocols often specify the injection of a sterile solution (e.g., 1%) into the tissue of interest, such as the interdigital web spaces in animal models, to trace lymphatic pathways. researchgate.netnih.gov

In the context of non-human and preclinical research, particularly for sentinel lymph node biopsy (SLNB) techniques, Sulfan Blue and its isomer Isosulfan Blue are often compared with other vital dyes, most notably Methylene (B1212753) Blue. Studies have shown that Methylene Blue can be a viable alternative to Isosulfan Blue, demonstrating comparable lymphatic uptake and results in animal studies. frontiersin.orgnih.gov

A systematic review of lymphatic tracers found that dye combinations were generally more accurate than single dyes. nih.gov For example, the combination of Indocyanine Green (ICG) with Isosulfan Blue achieved a 100% accuracy in sentinel lymph node (SLN) detection. nih.gov In contrast, Isosulfan Blue used alone had the least accurate detection rate at 69.8% in the reviewed studies. nih.gov

When comparing Methylene Blue to Lymphazurin (Isosulfan Blue), one study found Methylene Blue to be at least as effective for the visualization of SLNs. researchgate.net The visibility of the dye can vary by anatomical region, with Methylene Blue showing more visibility in cervical and groin regions in one comparative analysis. researchgate.net The choice between these dyes in a research setting can be influenced by factors such as cost-effectiveness and specific research goals, as Methylene Blue is noted to be less expensive than Isosulfan Blue. researchgate.net

Table 1: Comparative Accuracy of Vital Dyes in Sentinel Lymph Node (SLN) Detection This table synthesizes findings from a systematic review on SLN detection methods.

| Dye/Tracer Combination | Detection Accuracy (%) | Notes |

| Isosulfan Blue (alone) | 69.8% | Least accurate single dye in the review. nih.gov |

| ICG + Isosulfan Blue | 100% | Example of a highly accurate dye combination. nih.gov |

| ICG + Indigo Carmine | 96.4% | The least accurate dye combination in the review. nih.gov |

| Blue Dyes (general) + Radiocolloid | High | Considered an optimum method to increase sensitivity. |

Data sourced from a systematic review of 34 studies, which included 89 different detection methods. nih.gov

Sulfan Blue and its isomer Isosulfan Blue are extensively used for the visualization of the lymphatic system in animal models. umaryland.edu The primary application is in lymphography, where the dye is injected to stain lymph vessels and nodes, making them visible for study. nih.govmayoclinic.org This technique is crucial for investigating the anatomy and function of the lymphatic system under various experimental conditions.

Experimental evaluations in rats have been fundamental in establishing the efficacy and safety profile of these dyes for lymphatic mapping. researchgate.netnih.gov In these studies, the dye is administered to animal subjects, and its distribution through the lymphatic channels is observed. researchgate.net This allows researchers to study lymphatic drainage patterns, identify sentinel lymph nodes, and investigate pathologies such as lymphedema in a controlled, non-human setting. nih.govmayoclinic.org For example, the suitability of Isosulfan Blue for identifying lymphatic vessels prior to cannulation was evaluated experimentally in rats, which supported its eventual approval for clinical use. researchgate.netnih.gov

Comparative Studies with Other Vital Dyes in Tissue Visualization

Environmental Remediation and Analytical Detection

As a synthetic dye, Sulfan Blue is part of a class of chemical compounds that can be environmental pollutants, particularly in wastewater from industries that use them. Research has therefore focused on methods for its detection and removal from aqueous environments.

Adsorption is a widely studied, effective, and low-cost method for removing dyes from wastewater. mdpi.comresearchgate.net Research in this area often uses model dyes like Methylene Blue to test the efficacy of new adsorbent materials, but the principles are applicable to other dyes, including triarylmethane dyes like Sulfan Blue. mmscience.euthaiscience.info

One study specifically investigated the degradation of Sulfan Blue using titania (TiO₂) nanomaterials synthesized via an ionothermal process. scientific.net The study found that the photocatalytic degradation rate of Sulfan Blue was high, particularly with a titania nanomaterial that possessed a larger surface area (455 m²/g), demonstrating an effective method for its removal. scientific.net The process involves the dye molecules being adsorbed onto the surface of the photocatalyst, where they are then broken down by reactive oxygen species generated under light exposure.

Significant research has been dedicated to developing low-cost and effective adsorbent materials from various precursors for the purpose of dye removal. researchgate.netajgreenchem.comnih.gov Biochar and activated carbon are two of the most prominent materials studied.

Biochar: This carbon-rich material is produced from the slow pyrolysis of biomass, such as agricultural waste. thaiscience.info Studies have demonstrated the effectiveness of biochar derived from sources like yerba-mate, nutshells, spruce sawdust, and elephant dung for removing dyes from water. mmscience.euthaiscience.infoajgreenchem.comtandfonline.com The properties of biochar, including its surface area and pore structure, can be tailored by controlling the pyrolysis temperature and through activation processes. mmscience.eumdpi.com For instance, biochar derived from nutshells and activated with phosphoric acid showed a high removal efficiency for Brilliant Blue dye. ajgreenchem.com Another study found that biochar from sugarcane bagasse, when activated, reached a Methylene Blue adsorption capacity of 178.17 mg/g. mdpi.com

Activated Carbon: Activated carbon is a well-established adsorbent known for its high surface area and well-developed pore structure, making it highly effective for water purification. nih.govdeswater.com It can be produced from various carbonaceous materials, including animal bone, corncob, and chestnut shells. deswater.combibliotekanauki.pl The activation process, which can be physical (using steam or CO₂) or chemical (using agents like phosphoric acid or zinc chloride), is crucial for developing the porous structure needed for high adsorption capacity. ajgreenchem.com Research has shown that modifying activated carbon with surfactants can enhance its ability to adsorb specific types of dyes. For example, modifying activated carbon with the anionic surfactant sodium lauryl sulfate (B86663) (SLS) significantly improved its performance in removing the cationic dye Methylene Blue. mdpi.com

Table 2: Examples of Biochar and Activated Carbon Adsorbents for Dye Removal This table presents data from various studies on adsorbent materials, primarily using Methylene Blue (MB) as the model dye, a common practice for testing materials intended for general dye remediation.

| Adsorbent Material | Precursor | Activation/Modification | Surface Area (m²/g) | Max Adsorption Capacity (mg/g) | Target Dye |

| Titania Nanomaterial (TP) | Titanium Oxide | Ionothermal Synthesis | 455 | - (Degradation) | Sulfan Blue |

| Biochar (NS-H3P) | Nut Shells | H₃PO₄ Activation | - | 45.65 | Brilliant Blue |

| Biochar (SBB-CO₂) | Sugarcane Bagasse | CO₂ Activation | 352.99 | 178.17 | Methylene Blue |

| Activated Carbon (CnSAC) | Chestnut Shells | ZnCl₂ Activation | 1602.99 | 1060.94 | Methylene Blue |

| Activated Carbon (SLS-C) | Commercial | Sodium Lauryl Sulfate | - | > Virgin AC | Methylene Blue |

| Biochar (ED350) | Elephant Dung | Pyrolysis at 350°C | 5.69 | - | Methylene Blue |

Data compiled from multiple research sources. thaiscience.infoscientific.netajgreenchem.commdpi.comdeswater.commdpi.com

Adsorption Studies for Dye Removal from Aqueous Solutions

Adsorption Isotherms and Kinetic Models

The removal of dyes like Sulfan Blue from wastewater is a significant area of research, with adsorption being a widely studied, effective, and economical method. To understand the efficiency and mechanism of different adsorbent materials, researchers apply various isotherm and kinetic models to experimental data.

Adsorption isotherms describe how the adsorbate (Sulfan Blue) distributes between the liquid phase and the solid phase (adsorbent) at equilibrium. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is empirical and describes multilayer adsorption on a heterogeneous surface. researchgate.net

Kinetic models are used to examine the rate of the adsorption process. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites, whereas the pseudo-second-order model indicates that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. frontiersin.org

Research on analogous dyes provides insight into the models that best describe their adsorption. For instance, studies on Methylene Blue, a cationic dye, often show a good fit with the Langmuir isotherm and the pseudo-second-order kinetic model, suggesting that chemisorption is the dominant mechanism on many adsorbents. researchgate.netpjoes.commdpi.com The table below summarizes findings for the adsorption of Methylene Blue on various adsorbents, which serves as a proxy for understanding the types of data generated in such studies.

Table 1: Adsorption Isotherm and Kinetic Models for Methylene Blue on Various Adsorbents This table is based on data for Methylene Blue, a commonly studied dye, to illustrate the application of adsorption models.

| Adsorbent | Best Fit Isotherm Model | Maximum Adsorption Capacity (mg/g) | Best Fit Kinetic Model | Reference |

|---|---|---|---|---|

| Needles of Pinus sylvestris L. | Langmuir | 101 | Pseudo-second-order | pjoes.com |

| Activated Carbon from Cassava Stem | Langmuir | 384.61 | Pseudo-second-order | mdpi.com |

| Nitrogen-doped Ulva lactuca Biochar | Freundlich | 966.31 | Pseudo-second-order | researchgate.net |

| Mn₃O₄-Bi₂O₃ Composite | Langmuir | ~1.4 | Pseudo-second-order | frontiersin.org |

Mechanistic Insights into Adsorption Processes (e.g., Electrostatic, Hydrogen Bonding)

Understanding the mechanisms that drive the adsorption of dye molecules onto a material's surface is crucial for designing more effective adsorbents. The primary interaction mechanisms include electrostatic interactions, hydrogen bonding, and π-π interactions. sci-hub.seresearchgate.net

Electrostatic Interactions: As an anionic dye, Sulfan Blue carries a negative charge in aqueous solution. Therefore, it will be electrostatically attracted to adsorbent surfaces that are positively charged. The surface charge of an adsorbent is often pH-dependent; at low pH values, many surfaces become protonated and thus positively charged, enhancing the adsorption of anionic dyes. mdpi.com Conversely, at higher pH, surfaces may become negatively charged, leading to electrostatic repulsion and decreased adsorption. sci-hub.se

Hydrogen Bonding: Hydrogen bonds can form between the functional groups on the Sulfan Blue molecule (such as sulfonate groups) and hydroxyl (–OH) or amine (–NH) groups present on the surface of the adsorbent. researchgate.netsci-hub.se For example, research on the adsorption of sulfonamides on various materials confirmed that hydrogen bonding is a dominant mechanism. sci-hub.se Studies on lignin-based adsorbents have quantified the contribution of different interactions, finding that hydrogen bonding can account for a significant portion of the total adsorption. nih.gov

π-π Interactions: The aromatic rings in the structure of Sulfan Blue can interact with aromatic structures on the adsorbent surface through π-π stacking interactions. This mechanism is particularly relevant for carbon-based adsorbents like activated carbon and graphene-based materials. researchgate.net

Fourier Transform Infrared Spectroscopy (FTIR) is a common analytical technique used to verify these mechanisms by identifying the functional groups on the adsorbent surface that are involved in the binding of the dye molecules. sci-hub.senih.gov

Advanced Degradation Techniques for Sulfan Blue in Wastewater

To address the environmental persistence of dyes like Sulfan Blue, researchers are developing advanced oxidation processes (AOPs) and biological treatments designed to mineralize these complex organic molecules into simpler, less harmful compounds.

Electrochemical Degradation Research

Electrochemical degradation is an AOP that uses an electric current to generate highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize organic pollutants. researchgate.net The effectiveness of this method depends on several factors, including the anode material, current density, pH, and the presence of supporting electrolytes. semanticscholar.orgnih.gov

High-oxygen-overvoltage anodes like Boron-Doped Diamond (BDD), SnO₂, and PbO₂ are particularly effective because they promote the generation of •OH radicals. researchgate.netnih.gov Research on the degradation of various dyes has shown that acidic conditions (e.g., pH 3) often lead to higher degradation efficiency due to the higher redox potential of hydroxyl radicals at low pH. researchgate.netsemanticscholar.org

In some cases, indirect oxidation can enhance the degradation process. For example, in the presence of chloride ions (e.g., from NaCl added as an electrolyte), highly reactive chlorine species like hypochlorite (B82951) can be generated, which contribute to the bleaching and degradation of the dye. nih.govnih.gov

Table 2: Parameters Affecting Electrochemical Degradation of Dyes This table summarizes general findings from electrochemical degradation studies on various dyes.

| Parameter | Effect on Degradation | Rationale | Reference |

|---|---|---|---|

| Anode Material | High-oxygen-overvoltage anodes (BDD, PbO₂) are highly effective. | They are efficient at generating powerful hydroxyl radicals. | researchgate.netnih.gov |

| Current Density | Increased density generally increases degradation rate. | Higher current produces more reactive oxidizing species. | semanticscholar.org |

| pH | Acidic pH (e.g., 3-5) often enhances degradation. | The redox potential of hydroxyl radicals is higher in acidic conditions. | researchgate.netsemanticscholar.org |

| Electrolyte | Presence of NaCl can significantly increase efficiency. | Leads to indirect oxidation via electrogenerated hypochlorite. | nih.govnih.gov |

Biological Degradation Mechanisms by Microorganisms

Biological degradation, or bioremediation, utilizes the metabolic capabilities of microorganisms like bacteria and fungi to break down pollutants. preprints.org For dyes, this can occur through several mechanisms, including biosorption (binding to the cell surface) and biodegradation (enzymatic breakdown). medcraveonline.com

Certain bacteria have been identified that can use complex organic compounds as a source of carbon and energy. For instance, a strain of Pseudomonas paucimobilis was found to be capable of degrading sulfanilic acid, a related compound, using it as its sole carbon and nitrogen source. researchgate.net The degradation of sulfonamide antibiotics like sulfamethoxazole (B1682508) has been demonstrated by various bacteria, including Ochrobactrum sp., Labrys sp., and Gordonia sp. researchgate.net The initial step in the biodegradation of these molecules often involves the cleavage of bonds, such as the S-N bond, by specific enzymes. researchgate.net

White-rot fungi are particularly effective at degrading a wide range of dyes due to their secretion of powerful, non-specific extracellular enzymes like laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). medcraveonline.com These enzymes generate radicals that can attack the complex aromatic structure of the dyes, leading to decolorization and degradation. medcraveonline.com

Photocatalytic Degradation Studies

Photocatalytic degradation is another AOP that uses a semiconductor photocatalyst (such as Titanium Dioxide, TiO₂, or Zinc Oxide, ZnO) and a light source (like UV or solar light) to degrade pollutants. mdpi.comresearchgate.net

The process begins when the photocatalyst absorbs photons with energy equal to or greater than its band gap, creating electron-hole pairs. mdpi.com These charge carriers migrate to the catalyst's surface, where they react with water and oxygen to produce highly reactive species, including hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These radicals then attack and mineralize the organic dye molecules. mdpi.com

The efficiency of photocatalysis is influenced by the type of catalyst, light source, pH, and the presence of other substances in the water. researchgate.net Research has focused on modifying photocatalysts, for example, by creating nanocomposites, to enhance their efficiency under visible light, which constitutes a larger portion of the solar spectrum. mdpi.com Studies on Methylene Blue have shown that ZnO-based nanocomposites can effectively degrade the dye under both UV and sunlight irradiation. mdpi.comresearchgate.net

Analytical Methodologies for Environmental Detection of Sulfan Blue

The detection and quantification of Sulfan Blue and similar compounds in environmental samples like water are essential for monitoring pollution and evaluating the effectiveness of remediation technologies. Several analytical methods are employed for this purpose.

Spectrophotometry: UV-Visible spectrophotometry is a common, simple, and cost-effective method for quantifying the concentration of colored compounds like Sulfan Blue in aqueous solutions. nih.gov The method is based on measuring the absorbance of light at the dye's wavelength of maximum absorbance (λmax). It is widely used in lab-scale studies of adsorption and degradation to track the decrease in dye concentration over time. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and selective technique used for the separation, identification, and quantification of organic compounds. researchgate.net When coupled with a UV detector (HPLC-UV) or a mass spectrometry detector (LC-MS), it provides high sensitivity and specificity. researchgate.netresearchgate.net HPLC is particularly useful for separating the parent dye compound from its degradation byproducts, allowing for detailed studies of reaction pathways. researchgate.net

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a powerful technique for analyzing volatile and semi-volatile organic compounds. cdc.gov While direct analysis of dyes like Sulfan Blue can be challenging due to their low volatility, GC/MS is invaluable for identifying smaller organic molecules that are formed during degradation processes. cdc.gov

Sample preparation is a critical step before instrumental analysis, especially for complex environmental matrices. Solid-phase extraction (SPE) is a common technique used to pre-concentrate the analyte of interest and remove interfering substances from the sample. researchgate.net

Comparative Academic Studies Involving Sulfan Blue

Structural and Mechanistic Comparisons with Related Triphenylmethane (B1682552) Dyes

Sulfan Blue, also known as Acid Blue 1, is a synthetic triphenylmethane dye. uctm.eduresearchgate.net Its structure is closely related to other dyes in the same class, such as Patent Blue V, Brilliant Blue FCF, Malachite Green, and Crystal Violet. uctm.edu A key structural feature of these dyes is the presence of one or more alkylamine groups which stabilize the triphenylmethyl cation through resonance. uctm.edu

Sulfan Blue is specifically the 2,5-disulfonic acid isomer of Patent Blue V. nih.gov The primary structural difference between Sulfan Blue (Isosulfan Blue) and Patent Blue V is an additional hydroxyl group on the phenyl ring of Patent Blue V. researchgate.net This seemingly minor difference in hydroxylation can influence the dyes' properties and applications. Both Sulfan Blue and Patent Blue V contain sulfonic acid groups, which are believed to interfere with activation at the N+ atom, potentially influencing their genotoxicity compared to dyes like pararosaniline.

The mechanism of action for these dyes in biological applications, such as lymphatic mapping, involves their binding to proteins like albumin after injection. amegroups.orgsmolecule.com This protein-dye complex is then taken up by lymphatic vessels, allowing for their visualization. smolecule.comunimi.it The structure of both Sulfan Blue and Patent Blue V includes both hydrophobic and hydrophilic regions. The hydrophilic nature facilitates their administration in aqueous solutions, while the hydrophobic parts provide high-affinity binding sites for proteins circulating in the lymphovascular system. taylorandfrancis.com

The color of triphenylmethane dyes is pH-dependent. For instance, Patent Blue V is deep blue in alkaline or weakly acidic solutions and turns yellow-orange in stronger acidic conditions, making it useful as a pH indicator. wikipedia.org This property is characteristic of the triphenylmethane dye class.

Performance Evaluation of Sulfan Blue in Non-Human Biological Imaging Contexts

Sulfan Blue has been extensively evaluated in various non-human animal models for biological imaging, primarily for lymphatic vessel identification and sentinel lymph node (SLN) mapping.

Early experimental studies in rat models in 1980 demonstrated the excellent performance of Isosulfan Blue for identifying lymphatic vessels, with a reported sensitivity of 97.4%. nih.govamegroups.org These promising results in animal models paved the way for its use in clinical pilot studies. amegroups.org

Comparative studies in animal models have been crucial in determining the most suitable dyes for lymphatic imaging. In a study on a feline model, Isosulfan Blue was compared with Methylene (B1212753) Blue and Cyalume. unimi.it Isosulfan Blue proved to be the most effective, as it was rapidly absorbed by the lymphatics with minimal leakage into the surrounding tissues. unimi.it In contrast, Methylene Blue showed poor lymphatic uptake, and Cyalume stained the surrounding tissues along with the lymphatics. amegroups.orgunimi.it

In larger animal models, such as dogs and swine, Sulfan Blue (Isosulfan Blue) has also been a key agent in imaging studies. In healthy dogs, it was used for intraoperative pulmonary lymph node mapping, although localization in the thoracic region proved challenging. unimi.it In a swine model, the performance of Isosulfan Blue was compared with an investigational MR contrast agent, Gadomer-17, for identifying and localizing sentinel lymph nodes. ajronline.org The study involved injecting both agents and comparing the nodes identified by MRI with those visualized using Isosulfan Blue during surgery. ajronline.org

The following table summarizes the performance of Sulfan Blue in various non-human biological imaging studies:

| Animal Model | Application | Key Findings |

| Rat | Lymphatic vessel identification | 97.4% sensitivity in identifying lymphatic vessels. nih.govamegroups.org |

| Feline | Comparison of lymphatic dyes | Isosulfan Blue was superior to Methylene Blue and Cyalume due to rapid lymphatic uptake and minimal tissue diffusion. unimi.it |

| Dog | Pulmonary lymph node mapping | Thoracic lymph node localization was challenging. unimi.it |

| Swine | Sentinel lymph node localization | Used as a comparator to an MR contrast agent (Gadomer-17) for SLN identification. ajronline.org |

| Mouse | Lymphatic metastasis models | Used in melanoma models to visualize lymphatic drainage to local nodal basins. nih.gov |

Q & A

Q. What are the standard spectroscopic characterization methods for Sulfan Blue, and how should they be applied to confirm its structural identity?

Sulfan Blue’s structure (C₂₇H₃₁N₂NaO₆S₂) requires multi-modal spectroscopic validation. Use UV-Vis spectroscopy to confirm absorption maxima (~630 nm for its triarylmethane chromophore) . Pair this with NMR (¹H/¹³C) to resolve diethylamino and sulfonate groups, and FT-IR to verify sulfonic acid stretches (1050–1200 cm⁻¹). For quantification, HPLC with a C18 column and UV detection is recommended, with calibration against certified reference standards .

Q. How can researchers ensure the purity of Sulfan Blue in aqueous solutions for in vitro studies?

Purity validation involves:

- Chromatographic analysis : Measure peak homogeneity via HPLC (≥95% purity threshold) .

- Elemental analysis : Confirm sulfur and nitrogen content matches theoretical values (C: 57.3%; S: 11.3%) .

- Ion chromatography : Detect trace anions (e.g., chloride, sulfate) from synthesis byproducts . Document batch-specific variability in technical reports to support reproducibility .

Q. What solvent systems are optimal for dissolving Sulfan Blue in cell-based assays?

Sulfan Blue is water-soluble but may aggregate in high-ionic-strength buffers. Prepare stock solutions in deionized water (1–10 mM), filter-sterilize (0.22 µm), and dilute in cell culture media to ≤0.1% v/v to avoid cytotoxicity. Validate solubility using dynamic light scattering (DLS) for nanoparticle-free solutions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on Sulfan Blue’s photostability in environmental toxicity studies?

Contradictions in photodegradation rates (e.g., half-life variations under UV vs. visible light) require:

- Controlled irradiation setups : Use calibrated light sources (e.g., xenon arc lamps with UV/IR filters) and radiometers to standardize intensity .

- Matrix controls : Test degradation in pure water vs. natural water (e.g., with dissolved organic matter) to isolate environmental interference .

- Statistical modeling : Apply ANOVA to compare degradation kinetics across replicates, reporting confidence intervals for rate constants .

Q. What methodologies are recommended for studying Sulfan Blue’s competitive binding with serum proteins in pharmacokinetic models?

Use equilibrium dialysis or surface plasmon resonance (SPR) to quantify binding affinity (Kd):

- SPR setup : Immobilize human serum albumin (HSA) on a CM5 chip; inject Sulfan Blue (1–100 µM) in PBS (pH 7.4) at 25°C. Calculate kinetics via Langmuir adsorption models .

- Competitive assays : Co-incubate with warfarin (Site I binder) or ibuprofen (Site II) to identify preferential binding sites. Validate with circular dichroism (CD) to detect conformational changes in HSA .

Q. How can computational modeling predict Sulfan Blue’s interactions with biological targets, and what validation steps are critical?

- Molecular docking : Use AutoDock Vina with Sulfan Blue’s 3D structure (PubChem CID 19700) and target proteins (e.g., cytochrome P450). Apply AMBER force fields for energy minimization .

- Validation : Compare in silico binding energies with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >20% warrant re-evaluation of docking parameters .

Q. What experimental controls are essential when assessing Sulfan Blue’s role as a tracer in lymphatic mapping studies?

- Negative controls : Inject saline or unlabeled dyes to distinguish nonspecific uptake .

- Histological validation : Post-dissection, fix tissues in paraformaldehyde and section for fluorescence microscopy (λₑₓ: 630 nm; λₑₘ: 670 nm). Co-stain with CD31 antibodies to confirm lymphatic localization .

- Quantitative thresholds : Define signal-to-noise ratios >3:1 to avoid false positives .

Methodological Best Practices

- Data reporting : Include raw spectra/chromatograms in supplementary files, annotated with acquisition parameters (e.g., slit width, integration thresholds) .

- Error analysis : Calculate propagated uncertainty for concentration-dependent assays (e.g., ±5% for serial dilutions) .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.